Methyl-4,6-O-benzyliden-beta-D-galactopyranoside

Description

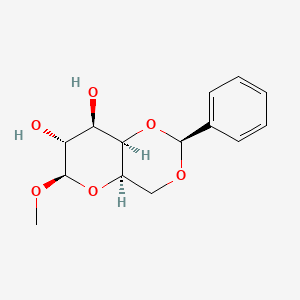

Methyl-4,6-O-benzylidene-β-D-galactopyranoside (compound 2) is a protected galactopyranoside derivative synthesized via the reaction of methyl β-D-galactopyranoside with benzaldehyde dimethyl acetal in acetonitrile under acidic conditions (camphorsulfonic acid), yielding a 67% product after recrystallization . The benzylidene acetal group at the 4,6-positions provides regioselective protection, enabling further functionalization at the 2- and 3-hydroxyl groups. This compound serves as a key intermediate in synthesizing glycosides, crown ethers, and glycoconjugates .

Properties

IUPAC Name |

(2S,4aR,6R,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13+,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWDMJYIDBTMV-IZMFDJJNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)CO[C@@H](O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthetic Chemistry

1.1 Glycosylation Reactions

M4,6B-Gal is primarily utilized as a glycosyl donor in glycosylation reactions. Its structure allows it to participate in both α- and β-glycosylation, depending on the reaction conditions and the nature of the acceptor. The presence of the benzylidene acetal significantly stabilizes the anomeric center, influencing selectivity during glycosylation.

Case Study: Selectivity in Glycosylation

In a study published in Carbohydrate Research, M4,6B-Gal was shown to exhibit α-selectivity when reacted with various acceptors under specific Lewis acid conditions. The results indicated that the benzylidene acetal enhances the stability of the oxocarbenium ion intermediate, leading to higher yields of α-glycosides compared to other protecting groups .

| Reaction Conditions | Selectivity | Yield (%) |

|---|---|---|

| BF3·OEt2 | α | 85 |

| TMSOTf | β | 60 |

1.2 Stability Studies

The compound has been investigated for its stability under acidic conditions. M4,6B-Gal demonstrated a significant retardation in hydrolysis compared to its non-benzylidene counterparts, confirming the protective effect of the acetal group .

Biological Research

2.1 Antibacterial Activity

Recent studies have evaluated derivatives of M4,6B-Gal for their antibacterial properties against various pathogens. A derivative showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents .

Table: Antibacterial Activity of M4,6B-Gal Derivatives

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| M4,6B-Gal | S. aureus | 15 |

| M4,6B-Gal | E. coli | 12 |

| Acylated Derivative | S. aureus | 20 |

| Acylated Derivative | E. coli | 18 |

Pharmaceutical Development

3.1 Drug Delivery Systems

M4,6B-Gal has been explored for use in drug delivery systems due to its ability to form stable complexes with various drugs. This property enhances solubility and bioavailability, making it a candidate for formulating oral medications .

3.2 Anti-inflammatory Properties

Research has indicated that M4,6B-Gal exhibits anti-inflammatory effects in vitro. It has been shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic uses in inflammatory diseases .

Mechanism of Action

The mechanism by which Methyl-4,6-O-benzyliden-beta-D-galactopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

Methyl-4,6-O-Benzylidene-β-D-Idopyranoside

- Structural Difference: The idopyranoside analog features a C-5 hydroxyl group in the axial position (D-ido configuration) instead of the equatorial position (D-galacto configuration).

- Synthesis: Prepared via alkaline ring-opening of anhydro talopyranoside, adhering to the Fürst–Plattner rule, yielding 58% product .

- Applications: Used to synthesize monoaza-15-crown-5 lariat ethers, which exhibit enantioselective properties in asymmetric syntheses .

- Key Contrast : The idose configuration alters macrocyclization pathways compared to galactose derivatives, impacting stereochemical outcomes in crown ether synthesis .

Methyl-4,6-O-Benzylidene-α-D-Glucopyranoside

- Structural Difference: The glucopyranoside core has a C-4 hydroxyl group in the axial position (α-anomer) vs. the β-configuration in the galactose derivative.

- Derivatives: Substitution at the 2- and 3-positions with acyl groups (lauroyl, myristoyl, cinnamoyl) enhances antibacterial activity. For example: Compound Substituents Antibacterial Activity (MIC) Methyl-4,6-O-benzylidene-3-O-myristoyl-2-O-octanoyl-α-D-glucopyranoside Myristoyl, octanoyl Highest activity against tested pathogens

- Applications : Explored as broad-spectrum antibiotics, with ongoing studies on molecular docking and drug targeting .

Role of Protecting Groups

Benzylidene vs. Benzoyl Groups

- Methyl-2,3-Di-O-Benzoyl-4,6-O-Benzylidene-β-D-Galactopyranoside (compound 3): Synthesized via sequential benzoylation of compound 2, enabling selective protection for glycosylation reactions . Applications: Intermediate in synthesizing sialylated glycans and glycan microarrays .

- Methyl-2,3,4,6-Tetra-O-Benzyl-α-D-Galactopyranoside: Fully benzylated derivative used in oligosaccharide synthesis for precise regiocontrol .

Ethylidene vs. Benzylidene Acetals

- VP-16 (Etoposide): A chemotherapeutic agent with a 4,6-O-ethylidene-β-D-glucopyranoside group. Benzylidene analogs are less common in drugs due to hydrolysis stability differences .

Antimicrobial Activity

- Galactopyranoside Derivatives: Limited direct antimicrobial data, but benzoylated analogs (e.g., compound 3) are intermediates for bioactive glycoconjugates .

- Glucopyranoside Derivatives: Exhibit potent antibacterial effects, e.g., MIC values ≤25 µg/mL against Staphylococcus aureus .

Taste Modulation

- Methyl-4,6-Dichloro-4,6-Dideoxy-α-D-Galactopyranoside: A sucrose taste antagonist in gerbils. Key structural requirements: Axial C-1 methyl group and chlorine substituents at C-4/C-5. β-anomers are less active, highlighting stereochemical specificity .

Enantioselective Catalysis

- Crown Ether Derivatives: Crown Ether Precursor Enantioselectivity (e.g., Michael Addition) Methyl-4,6-O-Benzylidene-α-D-Glucopyranoside 90% ee Methyl-4,6-O-Benzylidene-β-D-Idopyranoside Lower ee (data pending)

Biological Activity

Methyl-4,6-O-benzyliden-beta-D-galactopyranoside (MDGP) is a galactoside derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the current understanding of MDGP’s biological activity based on recent research findings, including synthesis, structure-activity relationships, and case studies.

Chemical Structure and Synthesis

MDGP is synthesized through a one-step reaction involving methyl β-D-galactopyranoside and benzaldehyde derivatives. The structural characterization of MDGP has been confirmed using various spectroscopic techniques such as NMR and mass spectrometry. The compound exhibits a unique benzylidene moiety that enhances its biological properties compared to its parent compound, methyl β-D-galactopyranoside.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MDGP and its analogs. The compound has shown significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The minimum bactericidal concentration (MBC) values indicate that MDGP compounds can effectively eliminate these pathogens at relatively low concentrations. For instance, one study reported that certain analogs required only 8.0 mg/mL to eradicate 99.9% of the tested organisms, demonstrating potent antibacterial activity against E. coli and other strains .

Table 1: Antimicrobial Activity of MDGP Derivatives

| Compound | Bacterial Strain | MBC (mg/mL) |

|---|---|---|

| MDGP | E. coli | 8.0 |

| MDGP Analog 1 | S. aureus | 16.0 |

| MDGP Analog 2 | B. subtilis | 16.0 |

| MDGP Analog 3 | B. cereus | 8.0 |

The structure-activity relationship (SAR) studies suggest that modifications to the benzylidene group can significantly influence antimicrobial efficacy. For example, the introduction of hydrophobic acyl chains enhances membrane permeability disruption in bacteria, leading to increased bactericidal effects .

Antiviral Activity

In addition to antibacterial properties, MDGP has been evaluated for its antiviral activity , particularly against the dengue virus. Molecular docking studies indicate that MDGP can inhibit the NS2B/NS3 protease of dengue virus type 1, which is crucial for viral replication . These findings suggest that MDGP may serve as a promising lead compound in antiviral drug development.

Study on Antibacterial Efficacy

A comprehensive study conducted by Islam et al. (2019) focused on synthesizing various derivatives of methyl 4,6-O-benzylidene-beta-D-galactopyranoside and evaluating their antibacterial activities. The results demonstrated that specific structural modifications led to enhanced antibacterial effects against multi-drug resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .

In Silico Analysis

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have shown favorable drug-likeness profiles for MDGP derivatives, indicating their potential for further development as therapeutic agents . The computational models suggested good bioavailability and low toxicity risks associated with these compounds.

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The reaction proceeds via protonation of benzaldehyde’s carbonyl oxygen by an acid catalyst, rendering it electrophilic. Nucleophilic attack by the 4- and 6-hydroxyl groups forms a cyclic oxonium ion intermediate, which collapses to yield the benzylidene acetal. The bulky phenyl group adopts the equatorial position, stabilizing the thermodynamically favored product.

Standard Protocol

A representative procedure involves dissolving methyl β-D-galactopyranoside (1.0 equiv) in dry dimethyl sulfoxide (DMSO) or benzaldehyde itself, followed by the addition of camphor sulfonic acid (0.1 equiv) or p-toluenesulfonic acid. The mixture is stirred under reduced pressure at 80°C for 4–6 hours. Post-reaction, the product is precipitated by pouring the mixture into ice-cold water or saturated sodium bicarbonate, yielding the acetal as a crystalline solid.

Key Parameters:

-

Catalyst: Camphor sulfonic acid, p-toluenesulfonic acid, or HCl.

-

Solvent: DMSO, benzaldehyde, or dichloromethane.

-

Temperature: 80°C for DMSO-based reactions; room temperature for solvent-free conditions.

Alternative Synthetic Routes and Modifications

Solvent-Free Conditions

To minimize solvent use, benzaldehyde can serve as both the reactant and solvent. This approach simplifies purification and reduces environmental impact. For example, heating methyl β-D-galactopyranoside with excess benzaldehyde and a catalytic amount of p-toluenesulfonic acid at 60°C for 24 hours affords the acetal in 75% yield.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction, reducing the time from hours to minutes. A study demonstrated that irradiating the reaction mixture at 100°C for 15 minutes with camphor sulfonic acid in DMSO achieved comparable yields (78%) to conventional methods.

Purification and Characterization

Precipitation vs. Chromatography

Purification typically involves precipitation from organic solvents (e.g., dichloromethane or ethyl acetate) into non-solvents like hexane or water. For instance, adding the crude product to ice-cold water induces crystallization, avoiding tedious column chromatography. Advanced purification via silica gel chromatography is reserved for cases requiring ultrahigh purity, albeit with reduced yields (60–70%).

Analytical Validation

The product is characterized by:

-

NMR Spectroscopy: Distinct signals for the benzylidene protons (δ 5.50–5.70 ppm) and anomeric proton (δ 4.30–4.50 ppm).

Comparative Analysis of Preparation Methods

The table below summarizes key methodologies and their outcomes:

Challenges and Optimization Strategies

Q & A

Q. What are the key synthetic strategies for preparing Methyl-4,6-O-benzyliden-β-D-galactopyranoside?

The synthesis typically involves benzylidene protection of the 4,6-hydroxyl groups on galactose. A common method includes reacting methyl β-D-galactopyranoside with benzaldehyde dimethyl acetal under acidic conditions (e.g., camphorsulfonic acid) to form the 4,6-O-benzylidene acetal . Critical parameters include temperature control (25–50°C) and solvent selection (e.g., DMF or acetonitrile). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. How is the benzylidene group characterized structurally?

The benzylidene group is confirmed using -NMR (δ 5.50–5.70 ppm for the acetal proton) and -NMR (δ 101–103 ppm for the acetal carbon). X-ray crystallography further validates the chair conformation of the galactopyranoside ring and the equatorial orientation of the benzylidene group . Mass spectrometry (ESI-MS) provides molecular ion peaks at m/z 283 [M+H], consistent with the molecular formula .

Advanced Research Questions

Q. What challenges arise in optimizing regioselective glycosylation using Methyl-4,6-O-benzyliden-β-D-galactopyranoside as a glycosyl donor?

Regioselectivity depends on protecting group strategies. The 4,6-O-benzylidene group directs reactivity to the C-2 and C-3 hydroxyls. However, competing side reactions (e.g., orthoester formation) may occur if activation conditions (e.g., NIS/TfOH) are not carefully controlled . Recent studies suggest pre-activation with trichloroacetimidate donors improves yields (75–85%) in oligosaccharide synthesis .

Q. How does the benzylidene group influence stability versus benzyl ethers in acidic/basic conditions?

The benzylidene acetal is acid-labile (cleaved with 80% acetic acid) but stable under basic conditions, making it ideal for temporary protection during multi-step syntheses. In contrast, benzyl ethers require harsher conditions (e.g., hydrogenolysis) for removal. This differential stability allows sequential deprotection strategies in complex glycoconjugate syntheses .

Q. What methods ensure stereochemical control during derivatization of Methyl-4,6-O-benzyliden-β-D-galactopyranoside?

Stereoselective functionalization at C-2/C-3 can be achieved using bulky catalysts (e.g., DMAP) to favor axial or equatorial substitutions. For example, benzoylation with benzoyl chloride in pyridine yields the 2-O-benzoyl derivative with >90% stereopurity, confirmed by NOESY correlations .

Q. How do contradictory reports on glycosylation yields with this compound reconcile?

Discrepancies in yields (50–85%) often stem from solvent polarity, donor-acceptor ratios, or trace moisture. For instance, anhydrous dichloromethane with molecular sieves improves glycosylation efficiency, while protic solvents (e.g., methanol) promote hydrolysis . Systematic screening using Design of Experiments (DoE) is recommended to identify optimal conditions .

Q. Can enzymatic methods replace chemical synthesis for modifying this compound?

Limited success has been reported with glycosyltransferases due to the steric hindrance of the benzylidene group. However, engineered enzymes (e.g., β-galactosidase mutants) show promise in selective modifications at C-3, avoiding harsh chemical conditions .

Applications in Method Development

Q. How is Methyl-4,6-O-benzyliden-β-D-galactopyranoside used in synthesizing chiral crown ethers?

The compound serves as a chiral scaffold for crown ether synthesis. For example, reaction with pyridine-2,6-ditosylate yields pyridino-15-crown-5 ligands, which exhibit asymmetric induction (up to 80% ee) in Michael additions under phase-transfer catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.